molecular formula C22H19ClFN5O3 B2864158 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922010-00-2

2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2864158
CAS No.: 922010-00-2
M. Wt: 455.87
InChI Key: LZBHZDNIDRABGZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H19ClFN5O3 and its molecular weight is 455.87. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS Number: 922010-00-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClFN5O3C_{22}H_{19}ClFN_5O_3, with a molecular weight of approximately 455.9 g/mol. The structure features a chlorophenoxy group and a pyrazolo[3,4-d]pyrimidine core, which are known to contribute to various pharmacological effects.

PropertyValue
CAS Number922010-00-2
Molecular FormulaC22H19ClFN5O3
Molecular Weight455.9 g/mol

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse biological activities, including:

  • Anticancer Activity : Many derivatives have shown significant inhibitory effects on cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For instance, related compounds have been reported to inhibit key kinases involved in cancer progression, notably EGFR and CDK enzymes .
  • Antiviral Properties : Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral activity against viruses like Zika virus, showcasing their potential in infectious disease treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound likely interacts with ATP-binding sites of various kinases due to its structural similarity to ATP. This interaction can lead to the inhibition of pathways critical for cell proliferation and survival .
  • Cell Cycle Modulation : Studies have shown that related compounds can induce G1/S phase arrest in cancer cells, leading to reduced cell proliferation .
  • Apoptosis Induction : The ability to trigger apoptosis in cancer cells has been noted, which is essential for therapeutic efficacy in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study involving phenylpyrazolo[3,4-d]pyrimidines demonstrated their potential as dual inhibitors of EGFR and VEGFR2 with IC50 values ranging from 0.3 µM to 24 µM. Notably, compound 5i showed promising results in inhibiting tumor growth in MCF-7 breast cancer models .
  • Another investigation focused on the antiviral properties of pyrazolo[3,4-d]pyrimidines against Zika virus. Compounds were evaluated for their half-maximal effective concentration (EC50) and half-cytotoxic concentration (CC50), revealing significant antiviral activity with manageable toxicity profiles .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3/c23-16-5-7-17(8-6-16)32-13-20(30)25-9-10-29-21-18(11-27-29)22(31)28(14-26-21)12-15-3-1-2-4-19(15)24/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBHZDNIDRABGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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